molecular formula C15H23ClN2O2 B8026282 Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride

Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B8026282
M. Wt: 298.81 g/mol
InChI Key: BJCIJTLSYVKQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with an aminomethyl group and a benzyl ester. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The carboxylate group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyl ester can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Biological Activity

Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19ClN2O2C_{13}H_{19}ClN_{2}O_{2} and a molecular weight of 270.76 g/mol. It features a piperidine ring substituted with a benzyl group and an aminomethyl group, which contribute to its unique properties, including enhanced solubility in water due to its hydrochloride salt form.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses. For instance, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation .
  • Receptor Modulation : The compound can bind to specific receptors, modulating their activity. This is particularly relevant in the context of neurological disorders where receptor activity is often dysregulated .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have demonstrated its potential in cancer therapy, showing cytotoxic effects against tumor cell lines. Specifically, it has been noted for inducing apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in certain assays .
  • Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling and improve cognitive function .
  • Antimicrobial Activity : Some derivatives of piperidine compounds have shown antimicrobial properties, indicating that this compound may also possess similar activities .

Research Findings and Case Studies

Several studies have explored the efficacy and safety of this compound:

StudyFocusFindings
Granchi et al. (2023)Anticancer activityDemonstrated significant cytotoxicity against FaDu cells; induced apoptosis more effectively than reference drugs .
Liu et al. (2020)Alzheimer's treatmentShowed dual inhibition of AChE and BuChE; improved brain exposure with antioxidant properties .
Sekhar et al. (2021)Receptor interactionIdentified binding affinities to M3 muscarinic receptors; implications for cancer progression modulation .

Properties

IUPAC Name

benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-14(10-16)8-5-9-17(12)15(18)19-11-13-6-3-2-4-7-13;/h2-4,6-7,12,14H,5,8-11,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCIJTLSYVKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.